2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate 2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20034100
InChI: InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-8-10(16)6-7-12(13)17/h2-8H,1H3,(H,18,20)
SMILES:
Molecular Formula: C15H11Cl2NO3
Molecular Weight: 324.2 g/mol

2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate

CAS No.:

Cat. No.: VC20034100

Molecular Formula: C15H11Cl2NO3

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate -

Specification

Molecular Formula C15H11Cl2NO3
Molecular Weight 324.2 g/mol
IUPAC Name [2-[(2,5-dichlorophenyl)carbamoyl]phenyl] acetate
Standard InChI InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-8-10(16)6-7-12(13)17/h2-8H,1H3,(H,18,20)
Standard InChI Key DFFGBIXFAKFVOC-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl

Introduction

2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound belonging to the class of carbamoyl phenyl acetates. It features a molecular structure with two aromatic rings connected by a carbamoyl group, incorporating a dichlorophenyl moiety attached to a carbamoyl and phenyl acetate group. This compound is of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis, due to its potential applications and unique chemical properties.

Synthesis

The synthesis of 2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction between 2,5-dichlorophenyl isocyanate and phenyl acetate. The reaction conditions are crucial for optimizing yield and purity. The specific conditions, such as temperature, solvent, and catalysts, can significantly affect the outcome of the synthesis.

Applications and Research

This compound is used in research laboratories for studies related to organic synthesis and pharmacology. Its potential applications in medicinal chemistry are due to its ability to interact with biological targets such as enzymes or receptors, possibly inhibiting specific enzymatic pathways or modulating receptor activity.

Physical and Chemical Data

Relevant physical properties such as melting point, boiling point, and density are typically determined experimentally. These values should be consulted from reliable chemical databases like PubChem or ChemSpider for precise data.

Computational Modeling

The structure of 2-[(2,5-Dichlorophenyl)carbamoyl]phenyl acetate can be represented using various notations such as SMILES and InChI formats, which facilitate computational modeling and database searches.

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